
Oleic acid, 3-(octadecyloxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid, 3-(octadecyloxy)propyl ester, also known as OOP, is a synthetic ester of oleic acid. It is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. OOP is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
Oleic acid, 3-(octadecyloxy)propyl ester is believed to work by forming a monolayer on the surface of lipid bilayers, which can enhance the stability and permeability of liposomes. Oleic acid, 3-(octadecyloxy)propyl ester can also interact with cell membranes and alter their properties, which may affect the uptake and distribution of drugs.
Biochemical and Physiological Effects:
Oleic acid, 3-(octadecyloxy)propyl ester has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of enzymes and inhibit the growth of certain types of cancer cells. Oleic acid, 3-(octadecyloxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Oleic acid, 3-(octadecyloxy)propyl ester has several advantages for use in laboratory experiments, including its stability, solubility, and ability to form stable emulsions. However, Oleic acid, 3-(octadecyloxy)propyl ester may also have limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and characterization.
Future Directions
There are many potential future directions for research on Oleic acid, 3-(octadecyloxy)propyl ester, including the development of new formulations for drug delivery and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Oleic acid, 3-(octadecyloxy)propyl ester and its effects on different types of cells and tissues.
Synthesis Methods
Oleic acid, 3-(octadecyloxy)propyl ester can be synthesized through various methods, including the reaction of oleic acid with 3-(octadecyloxy)propyl alcohol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography.
Scientific Research Applications
Oleic acid, 3-(octadecyloxy)propyl ester has been extensively studied for its potential applications in various fields of research, including drug delivery, cosmetics, and biotechnology. Oleic acid, 3-(octadecyloxy)propyl ester is commonly used as a surfactant and emulsifier in the formulation of liposomes and other lipid-based delivery systems.
properties
CAS RN |
17367-41-8 |
|---|---|
Product Name |
Oleic acid, 3-(octadecyloxy)propyl ester |
Molecular Formula |
C39H76O3 |
Molecular Weight |
593 g/mol |
IUPAC Name |
3-octadecoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-38H2,1-2H3/b20-18- |
InChI Key |
DGJSXVYZCNEXGC-ZZEZOPTASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



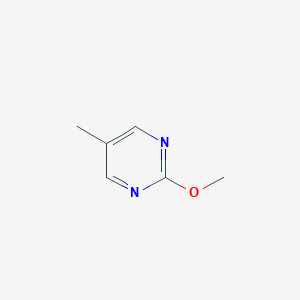

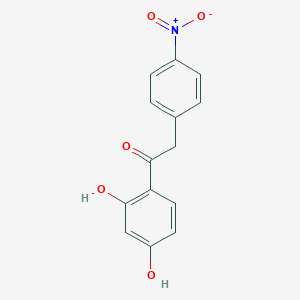
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
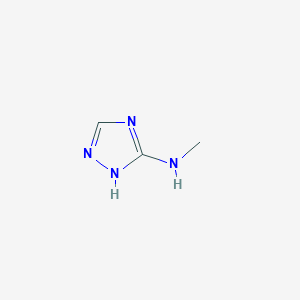
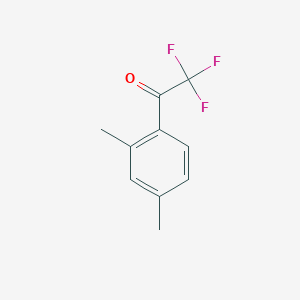
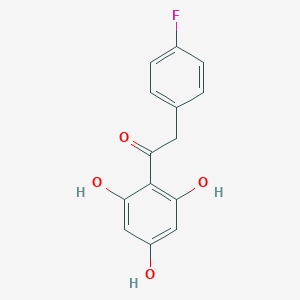





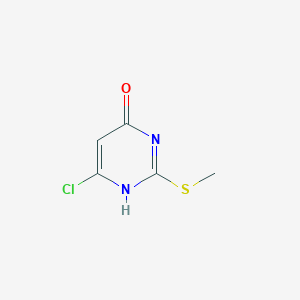
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)